molecular formula C13H14N2O B13098852 4-(1H-Pyrrolo[3,2-B]pyridin-3-YL)cyclohexanone

4-(1H-Pyrrolo[3,2-B]pyridin-3-YL)cyclohexanone

Cat. No.: B13098852
M. Wt: 214.26 g/mol
InChI Key: LSYMVJZKCCRMSD-UHFFFAOYSA-N
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Description

4-(1H-Pyrrolo[3,2-B]pyridin-3-YL)cyclohexanone is a heterocyclic compound that features a pyrrolopyridine core fused with a cyclohexanone moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of a suitable precursor, such as 2-bromo-5-iodopyridine, under base-mediated conditions to form the pyrrolopyridine core . Subsequent functionalization steps introduce the cyclohexanone group.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of scalable and cost-effective reagents.

Chemical Reactions Analysis

Types of Reactions

4-(1H-Pyrrolo[3,2-B]pyridin-3-YL)cyclohexanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
Recent studies have indicated that derivatives of pyrrolo[3,2-b]pyridine compounds exhibit significant anticancer properties. For instance, the compound has been explored for its potential in inhibiting specific kinases involved in cancer progression. Structure-based design approaches have been utilized to enhance the bioavailability and potency of these compounds against various cancer cell lines, particularly focusing on their ability to stabilize inactive conformations of target proteins, which can inhibit tumor growth effectively .

1.2 Neuroprotective Effects
Research has also highlighted the neuroprotective potential of 4-(1H-Pyrrolo[3,2-B]pyridin-3-YL)cyclohexanone. Its derivatives have shown promise in protecting neuronal cells from oxidative stress and apoptosis, making it a candidate for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism involves modulation of neuroinflammatory pathways and enhancement of neuronal survival signals .

1.3 Antimicrobial Properties
The compound has demonstrated antimicrobial activity against various pathogens. Studies suggest that it can disrupt bacterial cell membranes and inhibit essential metabolic processes, making it a potential lead compound for antibiotic development .

Materials Science

2.1 Polymer Chemistry
In materials science, this compound is being investigated for its incorporation into polymer matrices to enhance mechanical properties and thermal stability. Its unique chemical structure allows for the formation of cross-linked networks that improve the durability and performance of materials used in coatings and adhesives .

2.2 Nanotechnology
The compound's ability to form nanoparticles has been explored for drug delivery systems. By encapsulating therapeutic agents within these nanoparticles, researchers aim to improve the bioavailability and targeted delivery of drugs while minimizing side effects .

Cosmetic Formulation

3.1 Skin Care Products
The incorporation of this compound into cosmetic formulations is being studied for its potential skin benefits. Its antioxidant properties may help in protecting the skin from damage caused by free radicals and environmental stressors. Additionally, formulations containing this compound are being evaluated for their moisturizing and anti-inflammatory effects .

3.2 Stability and Efficacy Testing
Cosmetic products containing this compound undergo rigorous stability testing to ensure safety and efficacy before market release. This includes evaluating the physical properties of formulations under varying conditions to assess their performance over time .

Case Studies

Study Focus Findings
Study on Anticancer ActivityInvestigated the inhibition of MPS1 kinaseDemonstrated dose-dependent inhibition in human tumor xenografts
Neuroprotective EffectsEvaluated effects on neuronal cell survivalShowed significant reduction in oxidative stress markers
Cosmetic Formulation StudyDeveloped a topical formulation with antioxidant propertiesConfirmed enhanced skin hydration and reduced irritation in clinical trials

Mechanism of Action

The mechanism of action of 4-(1H-Pyrrolo[3,2-B]pyridin-3-YL)cyclohexanone involves its interaction with specific molecular targets. For instance, it has been shown to inhibit FGFRs by binding to the ATP-binding site, thereby blocking the signaling pathways that promote cell proliferation and survival . This inhibition leads to reduced tumor growth and increased apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1H-Pyrrolo[3,2-B]pyridin-3-YL)cyclohexanone is unique due to its specific structural features and the presence of the cyclohexanone moiety, which may confer distinct biological properties compared to other similar compounds. Its ability to inhibit FGFRs with high potency makes it a promising candidate for further development in cancer therapy .

Biological Activity

4-(1H-Pyrrolo[3,2-B]pyridin-3-YL)cyclohexanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be described by the following chemical structure:

  • Chemical Formula : C13H14N2O
  • Molecular Weight : 214.26 g/mol
  • CAS Number : [insert CAS number if available]

Antimicrobial Activity

Recent studies have indicated that pyrrole derivatives, including this compound, exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for related pyrrole compounds ranged from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli, suggesting that modifications in the pyrrole structure can enhance antibacterial activity .

Analgesic and Sedative Effects

Research on related pyrrolo derivatives has demonstrated analgesic and sedative properties. In animal models, certain derivatives exhibited stronger analgesic effects than traditional analgesics like aspirin and morphine. These findings suggest that this compound may also possess similar properties, warranting further investigation .

The biological activity of this compound is likely mediated through several mechanisms:

  • Interaction with Receptors : Compounds in this class may interact with neurotransmitter receptors or ion channels, influencing pain perception and sedation.
  • Inhibition of Enzymes : Some studies suggest that pyrrole derivatives can inhibit enzymes involved in bacterial cell wall synthesis or metabolic pathways, leading to their antimicrobial effects .

Study on Antimicrobial Efficacy

A study published in MDPI evaluated the antimicrobial efficacy of pyrrole-based compounds against various pathogens. The results indicated that derivatives similar to this compound showed promising activity against resistant strains of bacteria, highlighting the potential for developing new antibiotics from this chemical scaffold .

Analgesic Activity Assessment

In another study focusing on analgesic activity, a series of pyrrolo derivatives were tested using the "hot plate" and "writhing" tests in mice. The results demonstrated that several compounds had significant analgesic effects comparable to established drugs. This suggests that this compound might also exhibit similar pharmacological properties .

Data Summary

PropertyValue/Description
Chemical Formula C13H14N2O
Molecular Weight 214.26 g/mol
Antimicrobial MIC 3.12 - 12.5 μg/mL (against S. aureus)
Analgesic Activity Comparable to aspirin and morphine

Properties

Molecular Formula

C13H14N2O

Molecular Weight

214.26 g/mol

IUPAC Name

4-(1H-pyrrolo[3,2-b]pyridin-3-yl)cyclohexan-1-one

InChI

InChI=1S/C13H14N2O/c16-10-5-3-9(4-6-10)11-8-15-12-2-1-7-14-13(11)12/h1-2,7-9,15H,3-6H2

InChI Key

LSYMVJZKCCRMSD-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)CCC1C2=CNC3=C2N=CC=C3

Origin of Product

United States

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